molecular formula C17H24O7 B606025 Benzyloxy carbonyl-PEG3-acid CAS No. 2100306-73-6

Benzyloxy carbonyl-PEG3-acid

Cat. No.: B606025
CAS No.: 2100306-73-6
M. Wt: 340.37
InChI Key: XTVQHJQMAHLFTN-UHFFFAOYSA-N
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Description

Benzyloxy carbonyl-PEG3-acid is a polyethylene glycol (PEG) derivative that features a benzyl protecting group and a carboxylic acid moiety. This compound is primarily used as a PEG linker in various chemical and biological applications due to its hydrophilic nature, which enhances water solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyloxy carbonyl-PEG3-acid typically involves the reaction of a PEG derivative with a benzyl chloroformate to introduce the benzyl protecting group. The carboxylic acid moiety is then introduced through subsequent reactions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of stable bonds .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in reagent grade for research purposes .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Benzyloxy carbonyl-PEG3-acid primarily involves its ability to form stable amide bonds through substitution reactions. The carboxylic acid moiety reacts with primary amines in the presence of activators, leading to the formation of amide bonds. The benzyl protecting group can be removed via hydrogenolysis, allowing for further functionalization of the PEG linker .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[2-[2-(3-oxo-3-phenylmethoxypropoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O7/c18-16(19)6-8-21-10-12-23-13-11-22-9-7-17(20)24-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVQHJQMAHLFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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